molecular formula C18H17F3N4O B2386636 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2200785-45-9

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2386636
CAS RN: 2200785-45-9
M. Wt: 362.356
InChI Key: MNWAODQYUNVCIX-UHFFFAOYSA-N
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Description

The compound “2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives involves various methodologies for the introduction of bio-relevant functional groups to pyridine . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of the compound consists of two nearly planar fragments . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Novel Synthesis Methods

Research on pyridine derivatives often involves the development of novel synthesis methods. For example, the work by Bararjanian et al. describes a one-pot synthesis method for 2-aminopyrimidinones, demonstrating the interest in efficient synthetic pathways for pyridine-based compounds. This approach facilitates the creation of complex molecules for further study and potential applications in various fields of chemistry and pharmacology.

Structural and Spectroscopic Analysis

Pyridine derivatives are also subjects for structural and spectroscopic analysis, as seen in the work by Cetina et al.. This study focuses on synthesizing pyridine derivatives and analyzing their structures using X-ray diffraction and spectroscopy, including IR and UV-vis absorption spectroscopy. Understanding the structural and optical properties of these compounds can lead to applications in materials science, such as the development of new photonic materials.

Optical and Electronic Applications

The structural and optical properties of pyridine derivatives, as investigated by Zedan et al., indicate potential applications in electronic devices. Studies on the diode characteristics and optical functions of pyridine-based compounds suggest their use in developing photosensors and other electronic components. These applications leverage the unique electronic and optical properties of pyridine derivatives.

Molecular Docking and Computational Studies

Pyridine derivatives are also explored through computational studies, such as molecular docking, to predict their interactions with biological targets. For instance, Venkateshan et al. utilized crystal structure analysis and molecular docking to explore potential inhibitory effects against specific enzymes. Such studies highlight the relevance of pyridine derivatives in drug discovery and the development of therapeutic agents.

properties

IUPAC Name

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c19-18(20,21)15-4-1-5-16(24-15)26-12-13-6-9-25(10-7-13)17-14(11-22)3-2-8-23-17/h1-5,8,13H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWAODQYUNVCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile

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